2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- is a versatile compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- typically involves the reaction of 3-dimethylaminopropylamine with acrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the compound to interact with various molecular targets and pathways. This reactivity is crucial for its applications in drug delivery and gene therapy .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminopropyl methacrylamide: Shares similar structural features but differs in the presence of a methacrylamide group.
N-[3-(Dimethylamino)propyl]acrylamide: Another related compound with similar reactivity and applications.
Formamide, N-[3-(dimethylamino)propyl]-: Contains a formamide group, offering different chemical properties and uses.
Uniqueness
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- is unique due to its specific combination of the propenamide and dimethylamino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
121040-39-9 |
---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)12-6-11-15-14(17)10-9-13-7-4-3-5-8-13/h3-5,7-10H,6,11-12H2,1-2H3,(H,15,17) |
InChI Key |
APHLGEOHDRWCGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.